Metolachlor OA
Description
Contextualization as a Major Transformation Product of Metolachlor (B1676510) Herbicides
Metolachlor is a selective pre-emergence herbicide used to control a variety of weeds in crops such as corn, soybeans, and sorghum. epa.gov In the environment, metolachlor degrades into several byproducts, with Metolachlor OA and Metolachlor Ethane (B1197151) Sulfonic Acid (ESA) being the most prominent. psu.eduepa.gov The transformation from the parent compound to these degradates often involves the displacement of a chlorine atom, followed by enzymatic pathways. epa.gov Studies have shown that this compound can be a major fraction of the transformation products found in soil. herts.ac.uk
Significance in Environmental Contamination Studies
The widespread detection of this compound has prompted its inclusion in water quality monitoring programs. epa.govcornell.educa.gov For instance, a study of stream sites in Eastern Iowa found this compound in 94.3% of water samples. psu.edu In another study in Iowa, this compound was detected in 92% of the samples collected. epa.gov These findings underscore the importance of analyzing for both the parent herbicide and its transformation products to gain a comprehensive understanding of water contamination. psu.eduepa.gov
Detailed Research Findings
Numerous studies have documented the prevalence of this compound in the environment. The following table summarizes findings from various locations:
| Location | Sample Type | Detection Frequency of this compound |
| Eastern Iowa, USA | Stream Water | 94.3% psu.edu |
| Iowa, USA | Surface and Ground Water | 92% epa.gov |
| Illinois, USA | Surface and Ground Water | Detected at frequencies exceeding parent metolachlor epa.gov |
| Wayne County, NY, USA | Well Water | Detected at 5 sites cornell.edu |
| Western Montérégie, Canada | Surface Water | Detected at all sampling sites rsc.orgrsc.org |
| California, USA | Well Water | Detected in 62 samples between 2001 and 2015 ca.gov |
The persistence of this compound is also a key area of research. Studies have indicated that it can persist in agricultural soils for more than four years after the initial application of the parent herbicide. epa.gov While the formation of this compound can occur relatively quickly, its subsequent degradation is slower, contributing to its accumulation in the environment. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-5-12-8-6-7-10(2)13(12)16(11(3)9-20-4)14(17)15(18)19/h6-8,11H,5,9H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOOSYCKMKZOJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037568 | |
| Record name | Metolachlor OA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152019-73-3 | |
| Record name | Metolachlor oxanilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152019-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metolachlor OA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152019733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metolachlor OA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-ethyl-6-methyl-phenyl)-N-(2-methoxy-1-methyl-ethyl)-oxalamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOLACHLOR OA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V09UDI0MFU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation Pathways and Environmental Transformation of Metolachlor Oa
Microbial Degradation Mechanisms
The primary route for the dissipation of metolachlor (B1676510) in soil and aquatic environments is through microbial degradation. scielo.brresearchgate.net This biological breakdown leads to the formation of various metabolites, including Metolachlor OA. The process is often cometabolic, meaning microorganisms degrade the herbicide without using it as a primary source of energy or carbon. scielo.br However, some microbes have been shown to mineralize metolachlor, utilizing it as a carbon source. scielo.brresearchgate.net
Aerobic Biotransformation Processes
Under aerobic (oxygen-present) conditions, microbial activity is the principal driver for the transformation of metolachlor into this compound. epa.gov This biotransformation is a key step in the herbicide's degradation cascade. The process involves the dechlorination of the parent metolachlor molecule and the subsequent addition of an oxanilic acid functional group. scielo.br
Studies on aerobic soil metabolism have determined the half-life of metolachlor to be approximately 67 days. epa.govepa.gov During this period, a significant portion of the herbicide is converted into its primary metabolites, this compound (also known as CGA-51202) and Metolachlor ESA (ethanesulfonic acid). epa.gov Research has shown that the conversion efficiency of metolachlor to this compound can reach up to 28% in aerobic soil metabolism studies, highlighting this as a major transformation pathway. epa.gov
Anaerobic Biotransformation Dynamics
In anaerobic (oxygen-deficient) environments, such as saturated or flooded soils and certain wetland sediments, the degradation of metolachlor also occurs, though the specific dynamics and resulting products can differ from aerobic pathways. mdpi.com The half-life of metolachlor in anaerobic soil is estimated to be between 62 and 81 days. epa.govnih.gov
Enzymatic Pathways in Transformation
The biotransformation of metolachlor is facilitated by specific enzymes produced by soil microorganisms. The primary enzymatic pathways involved in its metabolism include the actions of Glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s). nih.govresearchgate.net
Glutathione S-transferases (GSTs): These enzymes initiate a key detoxification pathway by catalyzing the conjugation of glutathione to the metolachlor molecule. tandfonline.com This step replaces the chlorine atom, which is a crucial part of the pathway leading to metabolites like ESA and OA.
Cytochrome P450 monooxygenases (P450s): This enzyme family is involved in Phase I metabolic reactions, such as O-demethylation of the metolachlor structure. nih.gov These oxidative reactions can act in concert with or independently of GST-mediated conjugation to transform the herbicide. nih.gov
Hydrolases: Other soil enzymes, such as hydrolases, are also active in the soil environment and can be impacted by the presence of S-metolachlor (B166716), though their direct catalytic role in the specific formation of this compound is less defined. nih.govmdpi.com
Role of Soil Microorganisms in this compound Genesis
A diverse community of soil microorganisms is responsible for the degradation of metolachlor and the subsequent formation of this compound. scielo.br Both fungi and bacteria have been identified as key players in this process. The degradation rate in unsterilized soil is significantly faster than in sterilized soil, underscoring the central role of microbial activity. researchgate.net
Several microbial genera have demonstrated the ability to metabolize metolachlor.
| Microorganism Type | Identified Genera/Species | Reference |
|---|---|---|
| Fungi | Chaetomium globosum, Rhizopus, Aspergillus flavus, Aspergillus terricola, Penicillium oxalicum | scielo.brcore.ac.ukmdpi.com |
| Yeast | Candida xestobii | scielo.brmdpi.com |
| Bacteria | Actinomyces, Streptomyces, Bacillus circulans, Bacillus megaterium, Bacillus luciferensis, Stenotrophomonas acidaminiphila, Pseudomonas sp., Klebsiella pneumoniae, Pseudomonas alcaligenes, Enterobacter aerogenes | scielo.brcore.ac.uk |
These microorganisms carry out the enzymatic transformations that convert the parent herbicide into its various metabolites, including this compound. epa.gov
Abiotic Degradation Pathways Affecting Precursor Compounds (Indirect Relevance)
While microbial action is the dominant force in metolachlor degradation, abiotic processes can also contribute to its transformation in the environment, albeit to a lesser degree.
Hydrolysis and Other Abiotic Transformations
Metolachlor is chemically stable and resistant to hydrolysis under typical environmental conditions. epa.govnih.gov Studies have shown that at neutral, acidic, or mildly alkaline pH levels (5.0 to 9.0) and normal temperatures, hydrolytic degradation is extremely slow, with a calculated half-life exceeding 200 days. nih.govepa.gov
Photodegradation Influences on Parent Metolachlor Breakdown
The breakdown of the parent metolachlor molecule is influenced by photodegradation, an abiotic process that contributes to its transformation in the environment. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds and the formation of various degradation products. While microbial degradation is often cited as the primary pathway for the formation of metolachlor oxanilic acid (this compound), photodegradation plays a role in the initial transformation of the parent compound, potentially leading to intermediates that can be further transformed into this compound.
The primary photochemical reaction in the degradation of metolachlor is the cleavage of the carbon-chlorine (C-Cl) bond. researchgate.net This initial step is significant as it removes the chlorine atom, a key component of the parent molecule's structure. Following this dechlorination, a number of other reactions can occur, including hydroxylation, dehydrochlorination with subsequent formation of a morpholine (B109124) ring, and N-dealkylation. researchgate.net These processes result in a variety of photoproducts.
Research has identified several of these intermediate products. For example, studies have shown the formation of hydroxylated metolachlor derivatives as a result of photodegradation. researchgate.net While a direct photolytic pathway to this compound is not extensively documented, it is plausible that these hydroxylated intermediates could undergo further oxidation of the side chain to form the oxanilic acid moiety. The major degradation pathway for metolachlor appears to involve chlorination and subsequent hydroxylation, followed by progressive oxidation. epa.gov
The half-life of metolachlor under photolytic conditions can vary significantly depending on the environmental matrix. For instance, the aqueous photolysis half-life of metolachlor when exposed to natural sunlight has been reported to be 70 days. epa.gov In contrast, the soil photolysis half-life under natural sunlight was found to be 8 days. epa.gov It is important to note that under artificial light sources, the degradation rates can differ, and in some studies, photolysis was not found to be a significant route of degradation. epa.gov
Interactive Data Table: Photodegradation Half-life of Metolachlor
| Environmental Matrix | Light Source | Half-life (days) |
| Water | Natural Sunlight | 70 |
| Soil | Natural Sunlight | 8 |
Environmental Fate and Transport of Metolachlor Oa
Mobility and Leaching Potential in Aquatic and Terrestrial Systems
The mobility of a chemical in the soil governs its potential to move from the application site and contaminate water resources. Metolachlor (B1676510) OA generally exhibits higher mobility compared to its parent compound, metolachlor.
Influence of Soil Characteristics on Mobility
The movement of Metolachlor OA in soil is significantly influenced by the soil's physical and chemical properties. Key factors include organic matter content, clay content, and soil texture.
Soils with higher organic matter and clay content tend to adsorb metolachlor, slowing its movement. psu.edu In contrast, this compound, being more water-soluble, is less influenced by sorption to soil organic carbon. This characteristic contributes to its higher mobility. researchgate.net For instance, in one study, sorption coefficients for metolachlor were 88% higher in vegetated filter strip soil (which had a higher organic carbon content) than in cultivated soil, while the sorption coefficients for this compound were not significantly different between the two soil types. researchgate.net This suggests that the higher organic carbon content in the vegetated filter strip was more effective at limiting the transport of the parent metolachlor than its OA metabolite. researchgate.net
Coarse-textured soils, such as sandy soils, allow for more extensive leaching of chloroacetanilide herbicides and their metabolites. psu.edu The larger pore sizes and lower surface area of these soils facilitate the downward movement of dissolved chemicals with infiltrating water. iastate.edu
Table 1: Soil Adsorption Coefficients for Metolachlor and its Metabolites This table provides an interactive comparison of soil adsorption coefficients. Click on the headers to sort the data.
| Compound | Soil Type | K_f (mL g⁻¹) | K_oc (mL g⁻¹) | Reference |
|---|---|---|---|---|
| This compound | Not Specified | 0.28 | 18.3 | herts.ac.uk |
| This compound | 7 Soils (Range) | 0.035-0.67 | 2-63 | herts.ac.uk |
| Metolachlor | Not Specified | - | 200 | psu.edu |
Comparative Mobility with Parent Metolachlor and Other Metabolites
Research consistently demonstrates that this compound and another major metabolite, metolachlor ethanesulfonic acid (ESA), are more mobile than the parent metolachlor. researchgate.netnih.gov This increased mobility is attributed to their lower sorption to soil particles and higher water solubility. researchgate.netnih.gov
Studies have shown that sorption coefficients for Metolachlor ESA and OA are at least 79% lower than those for metolachlor in both cultivated and vegetated filter strip soils. researchgate.net Consequently, this compound and ESA have a greater potential to leach through the soil profile. researchgate.net In a study of eastern Iowa streams, Metolachlor ESA was detected in 99.7% of samples and this compound in 94.3% of samples, while the parent compound was found in only 54.1% of samples, highlighting the greater transport of the metabolites. psu.edu
The formation and degradation patterns of this compound and ESA appear to be similar for both racemic metolachlor and the enriched s-metolachlor (B166716) isomer. epa.govepa.gov
Table 2: Comparative Mobility of Metolachlor and its Metabolites This interactive table compares key mobility indicators for Metolachlor and its primary metabolites.
| Compound | GUS Leaching Potential Index | Water Solubility (mg/L) | Log K_ow | Reference |
|---|---|---|---|---|
| This compound | 6.88 (High Leachability) | - | - | herts.ac.uk |
| Metolachlor | - | 530 | ~3 | psu.eduresearchgate.net |
| Metolachlor ESA | - | - | ~0 | researchgate.net |
Downward Movement in Soil and Groundwater Contamination Pathways
The high mobility and persistence of this compound contribute to its potential for downward movement through the soil profile and subsequent contamination of groundwater. psu.edunih.gov Because it sorbs less to soil particles, this compound is readily transported with soil water, a process known as leaching. psu.edu
Persistence and Dissipation in Environmental Compartments
The persistence of a chemical refers to the length of time it remains in the environment before being broken down. This compound is known to be more persistent than its parent compound. psu.edu
Longevity in Agricultural Soil Environments
This compound can persist in agricultural soils for extended periods. psu.eduherts.ac.uk Studies have indicated that this compound can remain in agricultural soils for three or more years after the application of the parent compound. psu.edu The dissipation half-life (DT₅₀) of this compound in laboratory studies has been shown to range from 12.2 to over 1000 days across various soil types. herts.ac.uk
The persistence of this compound is influenced by microbial activity. researchgate.netepa.gov The transformation of metolachlor to its OA and ESA degradates is a microbially mediated process. psu.eduepa.gov While the parent compound's degradation is influenced by factors like soil moisture and depth, the resulting metabolites can exhibit significant longevity. researchgate.net
Table 3: Persistence of this compound in Soil This interactive table displays the reported dissipation times for this compound in soil.
| Parameter | Value (days) | Conditions | Reference |
|---|---|---|---|
| DT₅₀ (Lab) | 12.2 - >1000 | Normalized, 21 soils | herts.ac.uk |
| DT₉₀ (Lab) | 40.6 - >1000 | Measured, 21 soils | herts.ac.uk |
| Persistence | > 1095 (3 years) | Field conditions | psu.edu |
Factors Influencing Environmental Persistence in Water Bodies
Once this compound reaches water bodies, its persistence is influenced by several factors. Unlike its parent compound, which can undergo photodegradation, the degradates like this compound are generally more resistant to breakdown. psu.edu
Occurrence and Distribution of Metolachlor Oa in the Environment
Detection Frequencies and Concentration Profiles in Surface Water Bodies
Metolachlor (B1676510) OA is commonly detected in rivers, streams, and reservoirs, particularly in regions with significant agricultural activity. epa.govunl.edu Monitoring studies consistently show its presence, often throughout the year, reflecting the environmental fate of its parent compound.
The distribution of Metolachlor OA in surface waters exhibits significant spatial and temporal variability. Spatially, its presence is closely linked to areas of high metolachlor use, which are predominantly agricultural regions. epa.gov The wide geographic application of metolachlor across the United States has led to what is considered national-level exposure and contamination. epa.gov
Temporally, concentrations of metolachlor and its degradates can fluctuate, with studies noting "spring flush" and "fall flush" events that mobilize relatively high levels of these compounds into water systems following agricultural applications and rainfall. researchgate.net In some areas, such as southern Ontario, the frequency of metolachlor detection in surface water has been observed to increase over time. ecojustice.ca The constant mixing of water in rivers and dams generally leads to a more uniform spatial distribution within a specific water body, though concentrations can vary based on proximity to agricultural runoff sources. scielo.org.za
A consistent finding across numerous studies is that this compound and its companion degradate, Metolachlor ESA (ethanesulfonic acid), are often detected more frequently and at higher concentrations than the parent metolachlor compound. epa.govepa.gov This is attributed to the greater mobility and persistence of the degradates compared to the parent herbicide. epa.gov
In surface water samples from agricultural areas, this compound and ESA were detected in approximately 70% of samples, whereas the parent metolachlor was found in just over 35% of samples. epa.gov Data from Iowa and Illinois show a clear trend of higher detection rates and concentrations for the degradates. epa.gov For instance, in an Iowa study with 484 samples, this compound was detected in 92% of samples, while the parent compound was found in 81%. epa.gov The maximum concentration for this compound was 6.75 ppb, compared to 11.4 ppb for the parent, but its companion degradate, ESA, reached concentrations up to 12.4 ppb. epa.gov
Similarly, a study in a Michigan surface water system found that the median summed concentration of six herbicide metabolites, including OA, was 6.4 µg/L, which was significantly higher than the 0.13 µg/L median for the three parent compounds. researchgate.net In that study, individual metabolites were detected anywhere from 2 to over 100 times more frequently than their parent herbicides. researchgate.net In rivers and streams, median concentrations of OXA degradates have been found to be greater than the parent compounds, although often less than ESA degradates. researchgate.net
| Location (Samples) | Compound | Detection Frequency (%) | Annual Maximum Concentration Range (ppb) |
| Iowa (484) | Metolachlor/s-metolachlor (B166716) | 81% | 0.15 - 11.4 |
| Metolachlor ESA | 99% | 1.71 - 12.4 | |
| This compound | 92% | 0.49 - 6.75 | |
| Illinois (33) | Metolachlor/s-metolachlor | 100% | 0.62 - 1.11 |
| Metolachlor ESA | 100% | 1.57 - 6.14 | |
| This compound | 76% | 0.42 - 1.52 | |
| Data sourced from a 2002 EPA report on metolachlor monitoring in Iowa and Illinois surface waters. epa.gov |
Midwestern United States: The agricultural heartland of the U.S. serves as a significant case study for this compound contamination. A reconnaissance study confirmed that metolachlor and its byproducts persisted in a majority of rivers and streams across the Midwest. unl.edu Specific monitoring in Iowa and Illinois revealed high detection frequencies for this compound, at 92% and 76% respectively, confirming its widespread presence in the region's surface waters. epa.gov
Canadian Rivers: Similar patterns are observed in Canadian agricultural regions. A study in southern Ontario found that the detection frequency of metolachlor increased from 38% to 54% over time, with one creek reaching a peak concentration of 77 µg/L in 2017. ecojustice.ca More recent monitoring data from July 2023 by Canada's Pest Management Regulatory Agency (PMRA) detected metolachlor concentrations as high as 117 µg/L in the Sydenham River in Ontario. ecojustice.ca An earlier survey across three Ontario river basins between 1981 and 1985 found annual mean concentrations of detected metolachlor ranging from 0.7 to 4.1 µg/L. canada.ca
Occurrence and Concentration in Groundwater Aquifers
The properties that make this compound mobile in surface water also facilitate its leaching into groundwater. As a result, it is a common contaminant in aquifers, particularly those underlying agricultural lands.
Data from various monitoring programs across North America confirm the presence of this compound in groundwater wells. A study in Wisconsin that sampled monitoring, private, and municipal wells reported detection frequencies for this compound of 63%, 86%, and 35%, respectively. epa.gov The highest concentration found was 32 µg/L in a monitoring well. epa.gov
In California, a 2009 study of 68 wells detected this compound (referred to as MOXA) in 18% of the wells, with concentrations ranging from 0.05 to 0.53 ppb, even though the parent metolachlor was not detected at all. ca.gov In Minnesota, 2016 monitoring data showed this compound (OXA) in 39% of monitoring well samples, with a maximum concentration of 6.73 µg/L. health.state.mn.us These findings are consistent with broader trends showing that metolachlor degradates are often found in groundwater more frequently than the parent compound. ca.govacs.org
| Location/Well Type | Compound | Detection Frequency (%) | Highest Detected Concentration (µg/L) |
| Wisconsin | |||
| Monitoring Wells | This compound | 63% | 32 |
| Private Drinking Water Wells | This compound | 86% | 23 |
| Municipal Wells | This compound | 35% | 2.7 |
| California | |||
| Various Wells | This compound (MOXA) | 18% | 0.53 |
| Minnesota | |||
| Monitoring Wells | This compound (OXA) | 39% | 6.73 |
| Data compiled from studies in Wisconsin, California, and Minnesota. epa.govca.govhealth.state.mn.us |
The link between groundwater contamination by this compound and agricultural practices is well-established. Metolachlor is an herbicide applied to a variety of crops, including corn, soybeans, and cotton. mda.state.mn.ushealth.state.mn.us The highest detection rates for the parent compound and its degradates in groundwater are consistently found in agricultural settings. epa.gov
Studies have shown a significant correlation between the agricultural use of metolachlor and its frequency of detection in shallow groundwater beneath these areas. usgs.gov The potential for groundwater contamination is heightened in regions with permeable soils and shallow water tables, which facilitate the leaching of the herbicide and its mobile degradates from the surface. mda.state.mn.us The chemical properties of this compound, including its persistence and mobility, are key factors contributing to its high detection rates in groundwater systems impacted by agriculture. ca.gov
Presence in Other Environmental Matrices (e.g., Lysimeter Leachate)
This compound, a key metabolite of the herbicide metolachlor, has been identified in lysimeter leachate, indicating its potential for vertical transport through the soil profile. Lysimeters, which are controlled experimental systems designed to replicate field conditions and collect water that has percolated through the soil, provide valuable insights into the mobility of pesticides and their degradation products.
Detailed research findings from a long-term lysimeter experiment have demonstrated the presence of this compound in leachate at significant concentrations. In a study investigating the degradation and leaching of S-metolachlor and its metabolites in a loamy, sandy soil, this compound was detected in the leachate at concentrations considerably higher than the parent compound. While S-metolachlor was found at concentrations of up to 0.15 µg/L, its metabolite this compound was present at a much higher concentration, reaching up to 8.4 µg/L. agriculturejournals.cz This finding highlights the importance of including metabolites in environmental monitoring, as they can be more mobile and persistent than the original herbicide.
The same study also detected another metabolite, metolachlor ethane (B1197151) sulfonic acid (ESA), at even greater concentrations in the leachate (up to 37 µg/L), further underscoring that the breakdown products of S-metolachlor are major contributors to the leached residues. agriculturejournals.cz The detection of this compound in lysimeter leachate confirms its capacity to be transported from the soil surface and potentially contaminate groundwater resources.
The following table summarizes the concentrations of this compound and related compounds found in lysimeter leachate from the aforementioned study.
Table 1: Concentrations of Metolachlor and its Metabolites in Lysimeter Leachate
| Compound | Maximum Concentration (µg/L) |
|---|---|
| S-Metolachlor | 0.15 |
| This compound | 8.4 |
Ecotoxicological Implications and Environmental Risk Assessment of Metolachlor Oa
Impact on Aquatic Organisms
The presence of Metolachlor (B1676510) OA in aquatic systems raises concerns about its potential effects on a variety of aquatic life forms. ecojustice.canih.gov
Chronic exposure to Metolachlor OA has been shown to elicit significant physiological and developmental responses in crustaceans. A 45-day study on the early life stages of marbled crayfish (Procambarus virginalis) revealed a range of toxic effects at various concentrations. nih.gov While the study found no significant impact on crayfish behavior—such as activity, total distance moved, and walking speed—it did identify considerable internal changes. nih.gov
At concentrations of 42 µg/L and 420 µg/L, crayfish exhibited histopathological alterations in the hepatopancreas and gills. nih.gov Changes in the gills included focal hemocytic infiltration and an enlargement of the intralamellar space. nih.gov The hepatopancreas showed changes to the structure of individual cell types. nih.gov Furthermore, exposure to this compound at all tested concentrations (starting from an environmentally relevant concentration of 4.2 µg/L) resulted in significantly lower growth and reduced activity of key antioxidant enzymes like superoxide (B77818) dismutase, catalase, and glutathione (B108866) S-transferase. nih.gov
Table 1: Effects of Chronic (45-day) this compound Exposure on Marbled Crayfish (Procambarus virginalis)
| Concentration | Effect on Growth | Effect on Ontogenetic Development | Behavioral Effects | Histopathological Changes (Hepatopancreas & Gills) |
|---|---|---|---|---|
| 4.2 µg/L | Significantly lower | No significant delay | No significant effect | No significant alterations |
| 42 µg/L | Significantly lower | Significantly delayed | No significant effect | Alterations observed |
| 420 µg/L | Significantly lower | Significantly delayed | No significant effect | Alterations observed |
Data sourced from a chronic toxicity study on early life stages of marbled crayfish. nih.gov
Sublethal effects from chronic exposure are a primary concern for persistent environmental contaminants like this compound. Studies focusing on long-term exposure to environmentally relevant concentrations are crucial for understanding potential ecosystem-level impacts. ecojustice.caresearchgate.net
In the marbled crayfish, chronic exposure to this compound for 45 days led to a suite of sublethal effects. nih.gov Significantly lower growth was observed across all tested concentrations, starting at 4.2 µg/L. nih.gov At higher concentrations of 42 µg/L and 420 µg/L, there was a significant delay in ontogenetic development, alongside lower levels of reduced glutathione and lipid peroxidation. nih.gov These findings indicate that even at concentrations found in the environment, this compound can impair development and induce oxidative stress in aquatic invertebrates. ecojustice.canih.gov The study concluded that chronic exposure to this compound affects growth, development, and the antioxidant system, leading to pathological changes in the gills and hepatopancreas of early-life-stage crayfish. nih.gov
The ecotoxicity of this compound is often considered in the context of its parent compound, S-metolachlor (B166716). Research suggests that the toxicological profiles of the parent and its degradates can differ significantly. epa.govsiba-bassin-arcachon.fr this compound and another major degradate, Metolachlor ESA (ethane sulfonic acid), are generally more persistent and mobile than the parent compound, which can lead to higher and more prolonged exposure in aquatic environments. psu.eduregulations.gov
In a study assessing the effects on zebrafish (Danio rerio) embryos, S-metolachlor and its metabolites (this compound and ESA) were found to have almost no effect on their development, neurobehavioral functions, or gene expression, with the minor exception of altered genes related to the thyroid system. siba-bassin-arcachon.fr In contrast, other research has highlighted the toxicity of the parent compound to various aquatic organisms, including fish, algae, and crustaceans. researchgate.netbioone.org For instance, the parent metolachlor has been shown to be slightly to moderately toxic to freshwater fish and invertebrates. epa.gov
Influence on Soil Microbial Communities and Biodiversity
As this compound is formed through the microbial degradation of metolachlor in soil, its presence is intertwined with the health and function of soil microbial ecosystems. psu.edunih.gov
A study investigating the effects of metolachlor in soils cultivated with different plants found that in areas without plant cover, the herbicide negatively impacted microbial diversity. nih.govmdpi.com When Avena sativa (oats) was present, there were reductions in ecological indices of microbial health, including uniformity (29.0% decrease), richness (32.0% decrease), and distribution (33.0% decrease). nih.govmdpi.com This suggests that while this compound is a product of microbial activity, the precursor herbicide can simultaneously disrupt the community responsible for its transformation.
Table 2: Influence of Metolachlor and Phytoremediation on Soil Bacterial Diversity Indices
| Treatment | Uniformity Index | Richness Index | Distribution Index | Dominance Index |
|---|---|---|---|---|
| Avena sativa + Metolachlor | Reduced by 29.0% | Reduced by 32.0% | Reduced by 33.0% | Reduced by 24.0% |
| Medicago sativa + Metolachlor | Mitigated negative effects | Promoted greater richness | Promoted greater distribution | Higher value than A. sativa |
Data reflects the percentage change in ecological indices in the presence of metolachlor compared to controls. nih.govmdpi.com
Studies have shown that phytoremediating plants can lessen the negative effects of metolachlor on soil microbial communities. researchgate.netnih.govmdpi.com For instance, Medicago sativa (alfalfa) was particularly effective, promoting greater richness and distribution of microbial species in herbicide-treated soil compared to unplanted soil or soil with Avena sativa. researchgate.netnih.govmdpi.com This suggests a synergistic relationship where the plant's root system fosters a microbial environment that can both better withstand the herbicide's impact and potentially facilitate its breakdown. researchgate.net These plants were also effective in dissipating the parent herbicide, with Avena sativa and Medicago sativa showing a significant reduction in metolachlor soil concentration, especially at higher application doses. researchgate.netnih.gov This interaction highlights the crucial role of specific plant-microbe systems in the fate and impact of this compound in the terrestrial environment.
Table 3: Compound Names
| Compound Name | Abbreviation |
|---|---|
| Metolachlor oxanilic acid | This compound |
| Metolachlor ethane (B1197151) sulfonic acid | Metolachlor ESA |
| S-metolachlor | S-MET |
| Avena sativa | Oats |
| Medicago sativa | Alfalfa |
| Procambarus virginalis | Marbled Crayfish |
| Danio rerio | Zebrafish |
Considerations in Environmental Risk Assessment Methodologies
The environmental risk assessment for this compound, a major degradation product of the herbicide metolachlor, involves a multi-faceted approach that considers its fate, transport, and toxicity in various environmental compartments. epa.gov Methodologies for assessing the risk of metolachlor and its degradates often involve analyzing monitoring data from surface and groundwater, as well as employing predictive models. epa.govepa.gov
A significant consideration in the risk assessment of this compound is its widespread detection in water resources. epa.gov Studies have shown that this compound, along with another degradate, Metolachlor ESA, are frequently found in both surface and groundwater, often at higher concentrations and frequencies than the parent metolachlor compound. epa.govpsu.edu For instance, a U.S. Geological Survey (USGS) study of streams in Eastern Iowa found this compound in 94.3% of samples. psu.edu This high detection frequency underscores the importance of including degradates in risk assessments.
Regulatory agencies like the U.S. Environmental Protection Agency (EPA) have developed strategies to assess the concentrations of both the parent compound and its degradates, including this compound. epa.govepa.gov These assessments utilize data from various monitoring programs such as the National Water Quality Assessment (NAWQA), the Acetochlor Registration Partnership (ARP), and the Storage and Retrieval (STORET) database. epa.gov
One of the challenges in the risk assessment of this compound is the relative scarcity of ecotoxicity data specifically for this degradate compared to the parent compound, metolachlor. epa.govepa.gov While bridging studies have sometimes been used, suggesting that the toxicology database for metolachlor can inform the assessment of its degradates, there is still a need for more specific data on the effects of this compound on non-target organisms. regulations.govca.gov Recent research has begun to address this gap, with studies investigating the effects of this compound on aquatic invertebrates like crayfish, observing behavioral changes and tissue damage at environmentally relevant concentrations. ecojustice.ca
The risk assessment process also considers the potential for combined effects. Since this compound is often detected alongside the parent compound and other degradates, the cumulative risk from this mixture is a key consideration. ca.gov Regulatory bodies are increasingly recognizing the need to sum the concentrations of metolachlor and its toxicologically similar degradates when they are found together in environmental samples. ca.gov
Furthermore, environmental risk assessment methodologies are refined over time as more data becomes available. ecojustice.ca This can involve moving from initial screening-level risk quotients to more detailed assessments that incorporate realistic exposure scenarios, monitoring data from specific regions, and probabilistic risk assessment methods. ecojustice.ca The goal is to adequately characterize the risk to human health and the environment. ecojustice.capan-europe.info
Below are interactive data tables summarizing key information relevant to the environmental risk assessment of this compound.
Table 1: Detection Frequencies of Metolachlor and its Degradates in Eastern Iowa Streams (1996-1998)
| Compound | Detection Frequency (%) |
| Metolachlor ESA | 99.7 |
| This compound | 94.3 |
| Metolachlor (parent) | 54.1 |
| Data from a USGS National Water-Quality Assessment Program study of 355 water samples from 12 stream sites. Common reporting limit of 0.20 µg/L. psu.edu |
Table 2: Aquatic Toxicity Data for Metolachlor (Parent Compound)
| Organism Group | Average Acute Toxicity Level (µg/L) |
| Plants | 106 |
| Benthos | 3,103 |
| Fish | 4,334 |
| This data for the parent compound highlights the types of endpoints considered in ecotoxicological risk assessments. psu.edu Specific toxicity data for this compound is still emerging. |
Analytical Methodologies for the Determination of Metolachlor Oa
Sample Preparation Techniques
Effective sample preparation is essential to isolate Metolachlor (B1676510) OA from complex matrices, reduce interferences, and concentrate the analyte to levels suitable for instrumental analysis. The choice of technique often depends on the expected concentration of the analyte and the nature of the sample matrix.
Solid Phase Extraction (SPE) is a widely employed technique for the analysis of Metolachlor OA in aqueous samples like ground and surface water, particularly when low detection limits are required. researchgate.net The methodology typically involves passing a water sample through a solid sorbent material, which retains the analyte. Interferences are washed away, and the analyte is then eluted with a small volume of an organic solvent.
One validated multiresidue method utilizes a C-18 SPE column to extract this compound and other related herbicide degradates from 50-mL water samples. nih.govresearchgate.net After the sample is loaded, the analytes are eluted using a mixture of methanol (B129727) and water (80/20 v/v). nih.govresearchgate.net This eluate is then concentrated and reconstituted in a solution compatible with the subsequent chromatographic analysis. nih.govresearchgate.net SPE is particularly advantageous for samples with low analyte levels, as it allows for significant pre-concentration. researchgate.netrsc.org For instance, studies comparing different preparation methods found SPE suitable for samples where this compound concentrations were low, achieving a limit of quantification of 0.02 µg L⁻¹. researchgate.netrsc.org
For samples anticipated to contain high concentrations of this compound, such as runoff water from agricultural fields, a "dilute-and-shoot" approach offers a rapid and efficient alternative to more labor-intensive methods like SPE. researchgate.netrsc.orgcdmf.org.br This technique minimizes sample handling by simply diluting a small portion of the sample with a suitable solvent, often the mobile phase used in the chromatographic separation, followed by direct injection into the analytical instrument. cdmf.org.br
This approach is effective when fast data generation is needed or when a large number of samples must be processed. cdmf.org.br A comparative study demonstrated that a dilute-and-shoot method for this compound in runoff water yielded a limit of quantification of 2 µg L⁻¹. researchgate.netrsc.org While less sensitive than SPE, this method provides good accuracy (86–114%) and precision (≤ 20%) for samples falling within its quantification range and serves as a promising alternative for high-level screening. researchgate.netrsc.org
Chromatographic and Spectrometric Detection Methods
Following sample preparation, highly sensitive and selective instrumental techniques are required for the definitive identification and quantification of this compound.
Liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for the determination of this compound. researchgate.netresearchgate.netuu.nl This method offers high selectivity and sensitivity, allowing for the separation of this compound from other compounds in the sample extract before its detection and quantification by the mass spectrometer. researchgate.net The selectivity of MS/MS detection makes it possible to analyze this compound along with its parent compound and other degradates in a single analytical run. researchgate.net Both SPE and dilute-and-shoot sample preparation methods are commonly paired with LC-MS/MS for final analysis. researchgate.netrsc.orgcdmf.org.br
Electrospray ionization (ESI) is the most common ionization source used in the LC-MS/MS analysis of polar herbicide degradates like this compound. The choice of polarity (positive or negative ion mode) is critical for achieving optimal sensitivity. For the analysis of ethanesulfonic acid (ESA) and oxanilic acid (OA) degradates, including this compound, negative ion ESI mode is typically employed. nih.govresearchgate.net This is because the acidic functional groups on these molecules are readily deprotonated, forming negative ions that can be sensitively detected by the mass spectrometer. nih.govresearchgate.net The analysis involves monitoring specific precursor-to-product ion transitions to ensure accurate identification and quantification. nih.govresearchgate.net
Validation is a critical step to ensure that an analytical method is reliable, accurate, and precise for its intended purpose. Key performance characteristics that are evaluated include the limit of detection (LOD), limit of quantification (LOQ), accuracy (measured as recovery), and precision. woah.orggtfch.org The LOD is the smallest concentration of an analyte that can be reliably detected, while the LOQ is the smallest concentration that can be quantified with acceptable accuracy and precision. woah.org
Different analytical methods for this compound have demonstrated robust performance characteristics. A validated SPE LC-MS/MS method for ground and surface water reported an LOQ of 0.10 ppb (µg/L) and average procedural recoveries between 95% and 105% for fortification levels ranging from 0.10 to 100 ppb. nih.govresearchgate.net
A comparative study evaluating SPE and dilute-and-shoot methods for runoff water samples also reported strong performance, with precision for both methods being ≤ 20% and accuracy ranging from 86-114%. researchgate.netrsc.org The performance characteristics for these compared methods are detailed in the table below.
Table 1: Comparison of Method Performance for this compound Analysis
| Parameter | Dilute-and-Shoot | Solid Phase Extraction (SPE) |
|---|---|---|
| Limit of Quantification (LOQ) | 2 µg L⁻¹ | 0.02 µg L⁻¹ |
| Accuracy (% Recovery) | 86–114% | 86–114% |
| Precision (% RSD) | ≤ 20% | ≤ 20% |
Data sourced from Schneider et al. (2017). researchgate.netrsc.org
Table 2: Performance of a Validated SPE LC/ESI-MS/MS Method
| Parameter | Value |
|---|---|
| Limit of Quantification (LOQ) | 0.10 ppb |
| Limit of Detection (LOD) | 0.125 ng (injected) |
| Average Recovery | 95–105% |
Data sourced from Yokley et al. (2002). nih.govresearchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound (Metolachlor oxanilic acid) |
| Metolachlor |
| Metolachlor ESA (Metolachlor ethanesulfonic acid) |
Quality Assurance and Quality Control Protocols in Environmental Monitoring
Ensuring the reliability and accuracy of analytical data is paramount in the environmental monitoring of this compound. Robust Quality Assurance (QA) and Quality Control (QC) protocols are implemented to minimize errors and ensure that data are scientifically sound and defensible. These protocols encompass the entire analytical process, from sample collection to final data reporting, and are guided by principles of Good Laboratory Practice (GLP). nih.govresearchgate.neteuropa.eu
Key components of QA/QC in the analysis of this compound include method validation, the use of certified reference materials, routine instrument calibration, and participation in interlaboratory comparison studies. nih.govscience.govnorman-network.com
Method Validation Before implementation, analytical methods for this compound undergo rigorous validation to demonstrate their suitability for the intended purpose. nih.govresearchgate.net Validation assesses several key performance parameters to ensure the method is accurate, precise, and sensitive enough for the environmental matrices being tested (e.g., ground and surface water). nih.govresearchgate.net
Core validation parameters include:
Specificity and Selectivity: The method must be able to unequivocally identify and quantify this compound in the presence of other compounds, such as the parent compound metolachlor or other herbicide degradates. ijariit.com
Linearity: The analytical response must be proportional to the concentration of this compound over a specified range. Studies often report high linearity, with correlation coefficients (r²) greater than 0.99. researchgate.net
Accuracy and Recovery: Accuracy is typically evaluated through recovery experiments, where samples are spiked with a known concentration of this compound. Average procedural recovery data for validated methods are often in the range of 95% to 105%. nih.govresearchgate.net One study evaluating methods for runoff water samples found good accuracy, with recovery rates between 86% and 114%. researchgate.net
Precision: This parameter measures the repeatability and reproducibility of the method. It is usually expressed as the relative standard deviation (RSD) of replicate measurements. For this compound analysis in runoff water, precision was found to be ≤ 20%. researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. epa.gov A GLP-validated method for water analysis reported an LOQ of 0.10 ppb (µg/L). nih.govresearchgate.net Another study comparing "dilute-and-shoot" with solid-phase extraction (SPE) methods reported LOQs of 2 µg L⁻¹ and 0.02 µg L⁻¹, respectively. researchgate.net
Table 1: Method Validation Parameters for this compound in Water Samples
| Parameter | Method | Matrix | Value | Reference |
| Limit of Quantification (LOQ) | SPE and LC/ESI-MS/MS | Ground and Surface Water | 0.10 ppb | nih.govresearchgate.net |
| Limit of Quantification (LOQ) | Dilute-and-Shoot LC-MS/MS | Runoff Water | 2 µg L⁻¹ | researchgate.net |
| Limit of Quantification (LOQ) | Solid-Phase Extraction (SPE) LC-MS/MS | Runoff Water | 0.02 µg L⁻¹ | researchgate.net |
| Limit of Detection (LOD) | SPE and LC/ESI-MS/MS | Ground and Surface Water | 0.125 ng injected | nih.govresearchgate.net |
| Accuracy (Recovery) | SPE and LC/ESI-MS/MS | Ground and Surface Water | 95% - 105% | nih.govresearchgate.net |
| Accuracy (Recovery) | Dilute-and-Shoot and SPE LC-MS/MS | Runoff Water | 86% - 114% | researchgate.net |
| Precision (RSD) | Dilute-and-Shoot and SPE LC-MS/MS | Runoff Water | ≤ 20% | researchgate.net |
Certified Reference Materials and Internal Standards The use of high-purity Certified Reference Materials (CRMs) is fundamental to achieving accurate and reliable analytical results. hpc-standards.com CRMs for this compound are used to calibrate analytical instruments, prepare fortification standards for recovery studies, and verify the accuracy of measurements. hpc-standards.comlgcstandards.com These standards are produced in accordance with internationally recognized requirements, such as ISO 17034. lgcstandards.comaccustandard.com
To account for potential variations during sample preparation and analysis, isotopically labeled internal standards are often employed. This compound-d11, a deuterated form of the analyte, can be added to samples at the beginning of the analytical process. lgcstandards.com Because it behaves chemically like the target analyte but is distinguishable by mass spectrometry, it allows for accurate quantification by correcting for any analyte loss during extraction or instrumental variability. europa.eulgcstandards.com
Table 2: Examples of Available Reference Materials for this compound Analysis
| Material Name | Type | Matrix/Solvent | Purity/Concentration | Reference |
| This compound solution | ISO 17034 Certified Reference Material | Acetonitrile | 100 µg/ml | hpc-standards.com |
| This compound solution | ISO 17034 Certified Reference Material | Acetonitrile | 10 µg/ml | hpc-standards.com |
| This compound Sodium Salt | Certified Reference Material | 100 µg/mL in Methanol | Not Specified | accustandard.com |
| This compound-d11 | Stable Isotope Labelled Internal Standard | Neat | >95% (HPLC) | lgcstandards.com |
Routine Quality Control Procedures Day-to-day laboratory operations incorporate several QC measures to monitor the performance of the analytical method. These typically include:
Procedural Blanks: Analysis of a sample matrix without the analyte of interest, processed in the same manner as the environmental samples. This helps to identify any potential contamination from reagents, glassware, or the instrument itself. epa.gov
Replicate Samples: Analyzing duplicate or triplicate portions of the same sample provides a measure of the method's precision for that particular sample matrix. eurl-pesticides.eueurl-pesticides.eu
Calibration Checks: The instrument's calibration curve is periodically verified by analyzing standards of known concentrations to ensure its continued accuracy throughout an analytical run. eurl-pesticides.eu
Interlaboratory Comparison Studies Participation in interlaboratory comparison studies, also known as proficiency testing, is a crucial external quality control measure. science.govscience.gov In these studies, multiple laboratories analyze the same homogenous sample, and the results are compared against a reference value. science.gov This process helps to:
Assess the accuracy and comparability of results among different laboratories. researchgate.net
Identify potential methodological biases or inconsistencies. science.gov
Provide an objective demonstration of a laboratory's competence in performing the analysis. science.gov
Regular participation in such studies is essential for harmonizing methodologies and ensuring that data generated by different organizations for environmental monitoring purposes are consistent and reliable. norman-network.com
Remediation Strategies for Metolachlor Oa Contamination
Adsorption-Based Technologies
Adsorption technologies, particularly using activated carbons, have been proven effective for the removal of metolachlor (B1676510) and its metabolites from aqueous environments. mdpi.combohrium.com These methods involve the physical binding of the contaminant molecules to the surface of a porous adsorbent material.
Activated carbons (AC) derived from various lignocellulosic materials, as well as commercial-grade carbons, are highly effective for removing Metolachlor OA from water. mdpi.comdntb.gov.ua Studies demonstrate that both powdered activated carbon (PAC) and granular activated carbon (GAC) can successfully reduce concentrations of metolachlor and its metabolites, including OA, to below regulated limits in drinking water. jacobi.net Research has shown that certain activated carbons can achieve a removal efficiency of up to 80% for this compound, even at the low initial concentrations typically found in contaminated wastewater. mdpi.comresearchgate.net The versatility of PAC allows for flexible application in response to seasonal contamination, while GAC is suitable for continuous, long-term treatment systems. jacobi.net
Interactive Data Table: Metolachlor Removal by Powdered Activated Carbons
The following table presents the removal efficiency of different powdered activated carbons (PACs) for metolachlor in surface water samples containing an initial herbicide concentration of 500 mg/L and 2.75 mg/L of natural organic matter.
| Powdered Activated Carbon | Adsorbent Dose (mg/L) | Metolachlor Removal Efficiency (%) |
| Norit SX Ultra | 10 | >98% |
| Norit SX F Cat | 10 | >98% |
| AC Puriss | 10 | >98% |
| Untreated PAC | 100 | >98% |
| Data sourced from a 2023 study on competitive removal in the presence of natural organic matter. acs.org |
The efficacy of activated carbon in adsorbing this compound is intrinsically linked to its physical and chemical properties. mdpi.com Porosity, particularly a well-developed micropore structure, is a key factor. mdpi.comresearchgate.net Carbons with a higher specific surface area and greater micropore volume generally exhibit higher adsorption capacities for metolachlor and its derivatives. mdpi.comdntb.gov.ua
The chemical composition of the adsorbent surface also plays a crucial role, especially for charged molecules like this compound. mdpi.com Unlike the electrically neutral parent metolachlor molecule, its OA and ethane (B1197151) sulfonic acid (ESA) metabolites are anionic in aqueous solutions. mdpi.com The surface chemistry of the activated carbon, including the presence of specific functional groups, can therefore significantly influence the adsorption mechanism and efficiency for these degradation products. mdpi.commdpi.com For instance, research comparing different activated carbons produced from lignocellulosic residues found that materials chemically activated with potassium carbonate showed superior adsorption for this compound, a result attributed to both greater porous development and favorable surface chemistry. mdpi.comresearchgate.net
Interactive Data Table: Properties of Activated Carbons for this compound Adsorption
This table summarizes the textural properties of various activated carbons tested for the removal of this compound. Higher SBET (specific surface area) and W0 (micropore volume) values are generally associated with greater adsorption capacity.
| Adsorbent | Source Material | SBET (m²/g) | Total Pore Volume (cm³/g) | Micropore Volume (W₀) (cm³/g) |
| AC-R | Rape | 1148 | 0.53 | 0.45 |
| AC-S | Sunflower | 1298 | 0.60 | 0.51 |
| AC-P | Pine | 848 | 0.42 | 0.35 |
| Commercial AC | Commercial | 1585 | 0.77 | 0.61 |
| Data adapted from a 2022 study on the adsorption of metolachlor and its transformation products. mdpi.com |
Bioremediation and Phytoremediation Approaches
Bioremediation and phytoremediation represent nature-based solutions that leverage biological processes to degrade or sequester contaminants like this compound in soil and water.
Microbial activity is the primary pathway for the degradation of metolachlor in soil, leading to the formation of its main metabolites, this compound and Metolachlor ESA. psu.edumdpi.com A diverse range of soil microorganisms, including various fungi and bacteria, are capable of transforming the parent herbicide. researchgate.netmdpi.com Studies have isolated specific fungal strains, such as Penicillium oxalicum, which can degrade a significant percentage of metolachlor under optimal laboratory conditions. mdpi.com Similarly, yeast strains like Candida xestobii have been shown to co-metabolize metolachlor. researchgate.netmdpi.com The process is generally one of co-metabolism, where the microbe does not use the herbicide as a primary energy source. researchgate.net However, some microorganisms that can mineralize metolachlor by using it as a carbon source have been identified. researchgate.net Repeated application of metolachlor to soil can lead to enhanced degradation, as it selects for and stimulates microbial populations adapted to breaking down the compound. researchgate.net
Interactive Data Table: Microbial Degradation of Metolachlor
This table highlights the degradation capabilities of specific microbial strains on the parent compound, metolachlor.
| Microbial Strain | Type | Degradation Condition | Degradation Efficiency | Time Frame |
| Penicillium oxalicum MET-F-1 | Fungus | 50 mg/L metolachlor with glucose & yeast extract | 88.6% | 384 hours |
| Candida xestobii | Yeast | 50 µg/mL metolachlor with yeast extract | 60% | 216 hours |
| Mixed Fungal Culture (Aspergillus flavus & A. terricola) | Fungi | 100 µg/mL metolachlor | 99% | Not Specified |
| Data compiled from studies on metolachlor-degrading microorganisms. researchgate.netmdpi.com |
Phytoremediation utilizes plants to clean up contaminated environments through several mechanisms. iastate.edu For metolachlor contamination, both phytodegradation (also known as phytotransformation) and rhizodegradation are significant processes. acs.orgmdpi.com Phytodegradation involves the uptake of the contaminant by the plant, followed by metabolic breakdown within plant tissues by enzymes. mdpi.com Studies using radiolabeled metolachlor have confirmed that plants, such as prairie grasses, can absorb the herbicide from the soil. acs.orgnih.gov Subsequent analysis revealed the presence of metolachlor metabolites, including Metolachlor ESA, within the plant tissues, confirming that plant uptake and metabolism are key remediation pathways. acs.orgnih.gov
Rhizodegradation, or plant-assisted degradation, occurs in the root zone (rhizosphere). mdpi.com Plant roots release exudates that can stimulate the growth and activity of soil microbes capable of degrading contaminants. iastate.edu The presence of vegetation has been shown to significantly reduce the amount of metolachlor in soil compared to non-vegetated controls, highlighting the combined success of these plant-based mechanisms. acs.orgnih.gov For example, a 97-day study found that vegetated systems reduced the amount of parent metolachlor in the soil by 9% compared to unvegetated controls. acs.orgnih.gov
Interactive Data Table: Mass Balance of Metolachlor in a Phytoremediation System
This table shows the fate of radiolabeled metolachlor in vegetated (with prairie grasses) and non-vegetated soil systems over a 97-day period.
| Fate of Applied ¹⁴C-Metolachlor | Vegetated System (%) | Non-Vegetated System (%) |
| Remaining as Parent Metolachlor in Soil | 16.2% | 25.3% |
| Uptake into Plant Tissue | >7.0% | N/A |
| Mineralization (to CO₂) | 1.05% | Not specified |
| Volatilization | 0.2% | Not specified |
| Data from a study investigating the fate of metolachlor in a grassed phytoremediation system. acs.org |
The effectiveness of microbial degradation of metolachlor, and thus the formation of this compound, is highly dependent on various environmental factors. researchgate.net Key conditions influencing bioremediation efficacy include:
Temperature: Microbial activity and enzyme kinetics are directly influenced by temperature. One study noted that the half-life of metolachlor was drastically reduced from 100 days at 5°C to just 5.7 days at 35°C, demonstrating the strong effect of temperature on degradation rates. researchgate.net Research on Penicillium oxalicum found that the optimal temperature for both fungal growth and metolachlor degradation was 25°C. mdpi.com
Soil Moisture and Aeration: Water content and oxygen availability are critical. In saturated soils, a greater amount of metolachlor dissolves in the soil solution, which can lead to faster degradation. researchgate.net The half-life of metolachlor was observed to decrease from 81 days in unsaturated soil to 50 days in saturated soil. researchgate.net Furthermore, anaerobic (low oxygen) conditions have been found to significantly enhance both the degradation and mineralization of metolachlor in some soil types. mdpi.com
pH: The pH of the soil or water can affect microbial growth and enzyme function. The fungal strain Penicillium oxalicum MET-F-1 showed the highest degradation efficiency in a pH range of 5.5 to 7.0. mdpi.com
Soil Organic Matter: The organic matter content of soil influences herbicide adsorption and microbial activity. mdpi.com Drummer soil, with the highest organic matter content among three types tested, exhibited the highest rate of metolachlor degradation under both aerobic and anaerobic conditions. mdpi.com
Advanced Oxidation Processes (AOPs) (Based on parent compound degradation)
Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that rely on the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). researchgate.netub.edu These processes are considered promising for the degradation of recalcitrant organic pollutants like chloroacetamide herbicides. acs.orgresearchgate.net AOPs such as UV/hydrogen peroxide (UV/H₂O₂) and Fenton-based systems have been studied for the degradation of metolachlor. researchgate.netacs.orgnih.gov The reaction between the generated hydroxyl radicals and the target contaminant is often the primary pathway for its destruction. acs.org Given that this compound is a derivative of metolachlor, the principles of AOPs applied to the parent compound are relevant for assessing its potential degradation.
Hydroxyl radicals are powerful, non-selective oxidizing agents that can react with and degrade nearly all organic compounds through mechanisms like hydrogen atom abstraction, hydroxylation, and electron transfer. acs.orgnih.gov Research on the parent compound, metolachlor, has demonstrated its susceptibility to hydroxyl radical attack. The second-order rate constant for the reaction between metolachlor and the hydroxyl radical has been determined to be very high, at approximately 9.07 x 10⁹ M⁻¹ s⁻¹. acs.orgnih.govresearchgate.net This high reaction rate indicates that •OH-mediated degradation is a major and effective pathway for metolachlor removal in AOP systems like UV/H₂O₂. acs.org
Electrochemical AOPs (EAOPs), such as the electro-Fenton and photoelectro-Fenton (PEF) processes, also generate hydroxyl radicals and have shown high efficacy in degrading metolachlor. researchgate.netnih.gov Studies using a Boron-doped diamond (BDD) anode in a PEF system achieved almost complete mineralization of metolachlor, underscoring the power of hydroxyl radicals formed both in the bulk solution and on the anode surface. researchgate.netnih.gov
Table 1: Research Findings on Hydroxyl Radical-Mediated Degradation of Metolachlor
| AOP Method | Key Finding | Source |
|---|---|---|
| UV/H₂O₂ | The reaction between hydroxyl radicals and metolachlor is the major destruction pathway, significantly faster than direct UV photolysis. | acs.org |
| UV/H₂O₂ with Competition Kinetics | The second-order rate constant for the reaction of metolachlor with •OH was determined to be 9.07 (±0.21) x 10⁹ M⁻¹ s⁻¹. | nih.govresearchgate.net |
| Photoelectro-Fenton (PEF) with BDD Anode | Achieved almost total mineralization of metolachlor due to the synergistic action of UVA light and abundant hydroxyl radicals. | researchgate.netnih.gov |
| General AOPs | Hydroxyl radicals are powerful oxidants (E₀ = 2.3V at pH 7) that react with most pesticides at rates between 10⁷–10¹⁰ M⁻¹s⁻¹. | nih.gov |
During the UV/H₂O₂ treatment of metolachlor, several photolysis byproducts have been identified using gas chromatography/mass spectrometry. acs.orgnih.gov Proposed degradation pathways involve dechlorination, hydroxylation, and demethylation of the parent molecule. researchgate.net In more powerful electrochemical AOPs, a wider array of intermediates has been detected. The treatment of metolachlor via the electro-Fenton process with a BDD anode led to the identification of up to 17 aromatic intermediates and 7 short-chain carboxylic acids. researchgate.netnih.gov The formation of these carboxylic acids indicates the breakdown of the aromatic ring structure, a critical step towards complete mineralization.
Given that this compound is already an oxidation product of metolachlor, its treatment via AOPs would likely bypass some of the initial transformation steps seen with the parent compound. The process would directly attack the existing structure, leading to further fragmentation into smaller, more oxidized molecules, such as the short-chain carboxylic acids identified in metolachlor degradation studies.
Table 2: Identified Byproducts from AOP Treatment of Metolachlor
| AOP Method | Identified Byproducts | Source |
|---|---|---|
| UV/H₂O₂ | Products resulting from dechlorination, hydroxylation, oxoquinolone formation, and demethylation. | acs.orgresearchgate.net |
| Electro-Fenton (EF) / Photoelectro-Fenton (PEF) | Up to 17 aromatic intermediates and 7 short-chain carboxylic acids. | researchgate.netnih.gov |
| General Photodegradation | Four dechlorinated photoproducts resulting from dechlorination, hydroxylation, dehydrochlorination, and N-dealkylation. | researchgate.net |
Other Physico-Chemical Remediation Techniques (e.g., Zerovalent Iron for parent compound)
Zerovalent iron (Fe⁰) has been extensively investigated as a robust and cost-effective remediation agent for various chlorinated organic compounds, including the parent herbicide metolachlor. nih.govndsu.eduunl.edu The primary mechanism involves the reductive dechlorination of the target molecule at the surface of the iron. nih.govacs.org
Field-scale studies have demonstrated the effectiveness of Fe⁰ for treating soil contaminated with metolachlor. nih.gov The addition of Fe⁰ alone to contaminated soil reduced metolachlor concentrations from 1789 mg kg⁻¹ to 504 mg kg⁻¹ over 90 days. nih.gov The efficacy of this process can be significantly enhanced by the addition of agents like aluminum sulfate (B86663) (Al₂(SO₄)₃) or acetic acid. nih.govacs.org In a field trial, combining Fe⁰ with aluminum sulfate and acetic acid lowered metolachlor concentration from 1402 mg kg⁻¹ to just 13 mg kg⁻¹ in the same timeframe, achieving 99% removal. nih.govacs.org The enhanced destruction is linked to the creation of conditions that favor the formation of green rusts (mixed Fe(II)/Fe(III) hydroxides) and increase the availability of reactive Fe(II). unl.educapes.gov.br
However, the applicability of zerovalent iron for the remediation of this compound is expected to be negligible. This compound is formed through the microbial displacement of the chlorine atom on the parent metolachlor molecule, which is then replaced by the oxanilic acid functional group. psu.edu Since the reductive action of Fe⁰ specifically targets the carbon-chlorine bond for dechlorination, its effectiveness is nullified in the case of this compound, which no longer possesses this bond. Therefore, while Fe⁰ is a viable strategy for the parent compound, it is not a suitable technique for remediating its already-formed oxanilic acid metabolite.
Table 3: Efficacy of Zerovalent Iron (Fe⁰) Treatment on Metolachlor Contamination
| Treatment Composition | Initial Concentration (mg kg⁻¹) | Final Concentration (mg kg⁻¹) | Treatment Duration | Removal Efficiency | Source |
|---|---|---|---|---|---|
| 5% Fe⁰ only | 1789 | 504 | 90 days | ~72% | nih.govacs.org |
| 5% Fe⁰ + 2% Al₂(SO₄)₃ + 0.5% Acetic Acid | 1402 | 13 | 90 days | ~99% | nih.govacs.org |
Future Research Directions in Metolachlor Oa Environmental Science
Comprehensive Ecotoxicological Assessments of Mixtures
Metolachlor (B1676510) OA is rarely found in isolation in the environment. It typically co-occurs with the parent S-metolachlor (B166716) and another major degradate, metolachlor ethanesulfonic acid (MESA). epa.govepa.govnih.gov The ecotoxicological effects of these chemical mixtures, especially at environmentally relevant concentrations, are not well understood.
Research has shown that mixtures of S-metolachlor and its metabolites can impact non-target organisms. For example, a study on zebrafish embryos (Danio rerio) demonstrated that a mixture containing S-metolachlor, MESA, and Metolachlor OA at low concentrations could disrupt the thyroid system and affect development. nih.gov While some studies have assessed the toxicity of this compound individually, finding it to be practically non-toxic to certain aquatic species like rainbow trout, the synergistic or additive effects within a mixture remain a key area for investigation. epa.gov
Future ecotoxicological studies must move beyond single-compound assessments and focus on the effects of realistic mixtures found in contaminated water bodies. These assessments should cover a wide range of organisms and sublethal endpoints to provide a more holistic understanding of the environmental risk.
Table 1: Acute Toxicity of this compound to Aquatic Organisms
| Species | Test Type | Endpoint (LC50) | Toxicity Category | Reference |
|---|---|---|---|---|
| Rainbow trout (Oncorhynchus mykiss) | Acute | >96.3 mg/L | Practically non-toxic | epa.gov |
| Crucian Carp (Carassius carassius) | Acute | >93.1 mg/L | Practically non-toxic | epa.gov |
Development of Novel and Sustainable Remediation Technologies
The persistence and mobility of metolachlor and its degradates, including this compound, lead to their frequent detection in surface and groundwater, necessitating effective remediation strategies. epa.govusgs.gov Future research should focus on developing and optimizing sustainable and cost-effective technologies for removing these contaminants from soil and water.
Promising areas of research include:
Adsorption: Activated carbons, derived from various sources including lignocellulosic residues, have shown high efficiency in adsorbing metolachlor and its metabolites, ESA and OA, from aqueous solutions. nih.govrsc.orgmdpi.com Further research could explore the development of novel, low-cost adsorbent materials and investigate the potential for enantioselective adsorption, where certain materials show a preference for adsorbing one stereoisomer over another. nih.govrsc.orgresearchgate.net
Phytoremediation: This green technology utilizes plants to degrade or remove contaminants. Studies have demonstrated the potential of certain plant species, such as Avena sativa (oats) and Medicago sativa (alfalfa), to enhance the dissipation of metolachlor in soil. nih.govresearchgate.net Research is needed to identify more plant species that are effective for this compound and to understand the microbial processes in the root zone (rhizosphere) that contribute to its degradation. researchgate.netcluin.org
Chemical Degradation: The use of zerovalent iron (Fe⁰) has been effective in the field-scale remediation of metolachlor-contaminated soil. nih.gov This process involves the chemical dechlorination of the herbicide. Future work could investigate the efficacy of this and other chemical degradation technologies for this compound and optimize the conditions for its complete mineralization.
Table 2: Efficacy of Phytoremediation on Metolachlor Dissipation in Soil
| Plant Species | Metolachlor Application Rate (g/ha) | Dissipation Percentage after 80 days (%) | Reference |
|---|---|---|---|
| Avena sativa | 1061.4 | 54.5 | nih.govresearchgate.net |
| Medicago sativa | 1061.4 | 36.4 | nih.govresearchgate.net |
Long-Term Monitoring Studies and Predictive Modeling Refinement
Long-term monitoring data is essential for understanding the environmental behavior of this compound. Monitoring studies in the United States and Europe have confirmed the widespread presence of metolachlor and its degradates, with ESA and OA often being detected more frequently and at higher concentrations than the parent compound. epa.govepa.govcopernicus.org These studies are crucial for assessing the extent of contamination and identifying areas of high risk.
This long-term data is also vital for the development and refinement of predictive environmental fate models. These models are used to estimate environmental concentrations of pesticides and their degradates under different climatic and agricultural scenarios. uu.nl However, the accuracy of these models depends on the quality of the input data, including the degradation rates and transport properties of the compounds. usgs.gov
Future research should focus on:
Establishing comprehensive, long-term monitoring programs that include stereospecific analysis of this compound.
Using the collected data to validate and improve existing predictive models.
Integrating factors such as climate change into models to predict how the fate and transport of this compound may shift in the future. uu.nl A better understanding of its persistence and transport will allow for more accurate predictions and the development of effective management strategies to protect water resources. usgs.govawsjournal.org
Q & A
Q. What are the standard analytical methods for detecting Metolachlor OA in environmental water samples?
this compound is typically quantified using solid-phase extraction (SPE) followed by liquid chromatography coupled with tandem mass spectrometry (LC/ESI-MS/MS). A validated Good Laboratory Practices (GLP) method involves isolating this compound and its parent compounds using a C-18 SPE column, eluting with methanol/water, and reconstituting the extract for analysis. The method achieves a limit of quantification (LOQ) of 0.10 ppb and recovery rates of 95–105% . For degradate-specific detection, negative ion mode is used to monitor precursor/product ion pairs unique to this compound .
Q. How does this compound differ from its parent compound, Metolachlor, in environmental behavior?
this compound is an oxanilic acid degradate formed via microbial or hydrolytic breakdown of Metolachlor. Unlike the parent compound, it exhibits higher polarity and persistence in aquatic systems, often detected in groundwater due to its mobility. Studies in Maine found this compound in surface and groundwater, though at levels below regulatory concern . Differentiation requires isomer-specific analysis, as stereochemical configurations (e.g., 1'S-isomers) influence degradation pathways .
Q. What experimental precautions are critical when handling this compound in laboratory settings?
Researchers must use personal protective equipment (PPE) to avoid inhalation or dermal exposure. Waste should be stored separately and disposed via certified biohazard waste management. Safety protocols include P264 (wash hands after handling) and P305+P351+P338 (eye exposure response). Methanol or acetonitrile are preferred solvents for stock solutions due to this compound’s stability in organic phases .
Advanced Research Questions
Q. How can isomer-specific analysis resolve contradictions in this compound degradation studies?
this compound’s stereoisomers (e.g., aSS-, aRS-configurations) exhibit divergent degradation kinetics. Enantioselective gas chromatography (HRGC) or chiral HPLC is required to isolate and quantify isomers. For example, thermal equilibration of diastereomers (aSS/aRS) reveals isomerization rates, which impact data interpretation in environmental matrices. Split/splitless injection in GC may artifactually skew isomer ratios due to in-column isomerization, necessitating on-column techniques for accuracy .
Q. What methodologies optimize the biodegradation of this compound in contaminated soils?
Candida xestobii and Bacillus simplex strains mineralize this compound via enzymatic cleavage of the chloroacetanilide backbone. In lab studies, 60% degradation was achieved in 4 days using C. xestobii in minimal medium, with 25% mineralized to CO₂ after 10 days. LC-MS/MS identified intermediate metabolites, such as ethanesulfonic acid (ESA) derivatives. Biostimulation with carbon sources (e.g., glucose) enhances microbial activity in field applications .
Q. How do advanced oxidation processes (AOPs) improve this compound removal in water treatment?
UV/H₂O₂ AOPs degrade this compound via hydroxyl radical (•OH) attack, with a second-order rate constant of 9.07 × 10⁹ M⁻¹s⁻¹. Quantum yield (0.302 mol E⁻¹ at 254 nm) and pH-dependent photolysis pathways determine efficiency. Byproducts like dechlorinated fragments and carboxylic acids are identified via GC-MS. Natural organic matter (NOM) in surface water quenches •OH, reducing treatment efficacy by 15–30% compared to lab-grade water .
Q. What statistical approaches address discrepancies in this compound occurrence data across regions?
Contradictions in detection frequencies (e.g., 17.6% in Indiana vs. variable EPA NAWQA data) arise from differences in SPE recovery rates, reporting limits (RLs < 0.013 µg/L), and hydrogeologic sensitivity. Multivariate analysis of cross-section states (excluding outliers like Massachusetts) clarifies spatial trends. Machine learning models incorporating soil organic carbon (SOC) and precipitation data improve predictive accuracy for high-risk zones .
Methodological Notes
- Data Validation : Cross-reference EPA toxicological reports (e.g., MRID 44929509) for QA/QC protocols in degradation studies .
- Instrument Calibration : Use certified reference standards (e.g., MET-12478DM1-1ML) to mitigate matrix effects in LC-MS/MS .
- Ethical Compliance : Adhere to MLA formatting for literature reviews, ensuring proper citation of primary sources (e.g., USDA, USGS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
